molecular formula C18H12ClN3S B2983777 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 885460-88-8

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B2983777
CAS No.: 885460-88-8
M. Wt: 337.83
InChI Key: GUCZJEWUIAAMQU-UHFFFAOYSA-N
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Description

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a complex organic compound with the molecular formula C18H12ClN3S. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a pyridine ring, a phenyl group, and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control temperature, pressure, and reaction time precisely. The purification process often involves recrystallization and chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine stands out due to its combination of a thieno[2,3-d]pyrimidine core with a pyridine ring and a phenyl group. This unique structure provides a balance of electronic and steric properties, making it suitable for a wide range of applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-chloro-6-methyl-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c1-11-14(12-7-3-2-4-8-12)15-16(19)21-17(22-18(15)23-11)13-9-5-6-10-20-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCZJEWUIAAMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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